Stearyl-CoA
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/t28-,32-,33-,34+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARJEKBADXQJG-LFZQUHGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863110 | |
| Record name | Stearoyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stearoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
362-66-3 | |
| Record name | Stearoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearoyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-stearoylcoenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | STEARYL COENZYME A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBC49BV194 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymatic Transformations and Biochemistry of Stearoyl Coa
Stearoyl-CoA Desaturase (SCD) System
Stearoyl-CoA desaturase (SCD) is an integral membrane protein located in the endoplasmic reticulum (ER) that plays a rate-limiting role in the biosynthesis of monounsaturated fatty acids (MUFAs). wikipedia.orgmdpi.comresearchgate.netgsartor.org The enzyme catalyzes the conversion of saturated fatty acids (SFAs), primarily stearoyl-CoA and palmitoyl-CoA, into their monounsaturated counterparts, oleoyl-CoA and palmitoleoyl-CoA, respectively. wikipedia.orgrsc.org This conversion is critical for the synthesis of various lipids, including phospholipids (B1166683), triglycerides, cholesterol esters, and wax esters. researchgate.netgsartor.orgpnas.org The ratio of saturated to monounsaturated fatty acids is crucial for maintaining cell membrane fluidity and has been implicated in various metabolic diseases. wikipedia.orggsartor.org In humans, two main isoforms of SCD have been identified, SCD1 and SCD5, while mice have four isoforms (SCD1-4). wikipedia.orgnih.govresearchgate.net
The desaturation of stearoyl-CoA by SCD is an oxidative reaction that specifically introduces a cis-double bond at the Δ9 position (between the 9th and 10th carbons) of the fatty acyl chain. mdpi.comgsartor.orgmdpi.com This reaction is a key control point in lipid metabolism. researchgate.net
The desaturation process is an aerobic reaction that requires a multicomponent electron transport system. wikipedia.orgnih.gov The necessary components include:
NADH: Serves as the initial electron donor. wikipedia.orgrsc.orgbiologists.com
Cytochrome b5 Reductase: A flavoprotein that accepts electrons from NADH. wikipedia.orgrsc.orgresearchgate.net
Cytochrome b5: An electron acceptor that receives electrons from cytochrome b5 reductase and transfers them to SCD. wikipedia.orgrsc.orgresearchgate.net
Molecular Oxygen (O₂): Acts as the terminal electron acceptor, which is ultimately reduced to water. wikipedia.orgnih.gov
The flow of electrons proceeds from NADH to cytochrome b5 reductase, then to cytochrome b5, and finally to the di-iron center of SCD. wikipedia.orgnih.gov This electron transport chain is essential for the activation of molecular oxygen and the subsequent desaturation of the fatty acyl-CoA substrate. nih.govresearchgate.net It has been demonstrated that cytochrome b5 reductase, cytochrome b5, and SCD1 can form a stable ternary complex, which enhances the rate of electron transfer. researchgate.net
Table 1: Components of the Stearoyl-CoA Desaturase Electron Transport Chain
| Component | Function |
|---|---|
| NADH | Initial electron donor. wikipedia.orgrsc.orgbiologists.com |
| Cytochrome b5 Reductase | Flavoprotein that transfers electrons from NADH to cytochrome b5. wikipedia.orgrsc.orgresearchgate.net |
| Cytochrome b5 | Transfers electrons to Stearoyl-CoA Desaturase. wikipedia.orgrsc.orgresearchgate.net |
| Stearoyl-CoA Desaturase (SCD) | Terminal oxidase that utilizes electrons to desaturate the fatty acyl-CoA. wikipedia.orgnih.gov |
The structure and membrane association of SCD are critical for its function, allowing it to access its lipid-soluble substrate within the endoplasmic reticulum membrane.
SCD is an integral membrane protein firmly anchored in the endoplasmic reticulum (ER). mdpi.comnih.govnih.gov Hydropathy analysis and experimental data have revealed that SCD possesses four transmembrane domains (TMDs). mdpi.comnih.govnih.gov Both the N-terminus and C-terminus of the protein are oriented towards the cytosol. rsc.orgnih.govnih.gov The four transmembrane helices are connected by two small loops that extend into the ER lumen and one large hydrophilic loop that resides in the cytosol. gsartor.orgnih.govnih.gov This topology allows the cytosolic domain to house the active site and interact with the other components of the electron transport chain. gsartor.orgnih.gov
The active site of SCD contains a di-iron center that is essential for catalysis. wikipedia.orggsartor.org This di-iron center is coordinated by a unique arrangement of conserved histidine residues. nih.govgsartor.orggsartor.org Three conserved histidine-rich motifs, often referred to as "His boxes," have been identified in the primary sequence of desaturases. nih.govgsartor.org Site-directed mutagenesis studies have confirmed that eight of these conserved histidine residues are catalytically essential. gsartor.org The crystal structure of human SCD1 reveals that the di-iron center is coordinated by nine histidine residues. acs.org This coordination is distinct from other di-iron-containing enzymes, where carboxylate groups often play a more prominent role in metal ligation. gsartor.org The substrate, stearoyl-CoA, binds in a long, hydrophobic tunnel within the cytosolic domain of the enzyme. researchgate.netgsartor.org The geometry of this tunnel forces the acyl chain to adopt a kinked conformation, positioning the C9-C10 bond in close proximity to the di-iron catalytic center, which facilitates the regio- and stereospecificity of the desaturation reaction. wikipedia.orggsartor.orgacs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetyl-CoA |
| Cholesterol esters |
| Cytochrome b5 |
| Malonyl-CoA |
| NADH |
| Oleoyl-CoA |
| Palmitoleoyl-CoA |
| Palmitoyl-CoA |
| Phospholipids |
| Stearoyl-CoA |
| Triglycerides |
Endoplasmic Reticulum Association and Transmembrane Domains
SCD Isoforms and Their Distinct Biochemical Roles
In mammals, the diversity of lipid metabolism is partly managed by the existence of multiple SCD isoforms, each with distinct tissue expression patterns and potential differences in biochemical function. wikipedia.orgnih.gov
The number of SCD isoforms varies between species. Mice possess four identified isoforms, SCD1, SCD2, SCD3, and SCD4. researchgate.netwikipedia.orgnih.gov In contrast, humans have two well-characterized isoforms, SCD1 and SCD5. wikipedia.orgnih.govmaayanlab.cloud
SCD1: This is the most extensively studied isoform and is found in a wide range of tissues in both mice and humans, with particularly high expression in adipose tissue and liver. nih.govnih.gov The human SCD1 gene is located on chromosome 10. nih.gov
SCD2: In mice, SCD2 is predominantly expressed in the brain and its expression is induced during the neonatal myelination period. nih.govportlandpress.com It shares about 85% amino acid identity with mouse SCD1. nih.gov
SCD3: Mouse SCD3 expression is largely restricted to the skin, specifically in differentiated sebocytes. gsartor.orgportlandpress.com
SCD4: This isoform is primarily expressed in the heart in mice. nih.govptbioch.edu.pl
SCD5: Initially identified in a genetic screen for familial cleft lip, the human SCD5 gene is located on chromosome 4. nih.govnih.gov It shares 54–58% identity with the other SCD isoforms. nih.gov Its expression is most prominent in the fetal and adult brain, as well as the pancreas. nih.gov
The distinct tissue distribution of SCD isoforms suggests they have specialized physiological roles. nih.govgsartor.org This tissue-specific expression is a result of differences in the 5'-flanking regions of their genes, leading to divergent regulation. nih.gov
Table 1: Tissue-Specific Expression of Mammalian SCD Isoforms
| Isoform | Primary Tissues of Expression | Notes |
|---|---|---|
| SCD1 | Mouse: White & brown adipose tissue, liver (induced by high-carb diet), skin (undifferentiated sebocytes). nih.govgsartor.orgHuman: Adipose tissue, liver, brain, heart, lung. nih.gov | Expression is highly regulated by diet and hormones. nih.gov |
| SCD2 | Mouse: Brain (predominantly), kidney, spleen, heart, lung, skin (hair follicles). nih.govgsartor.org | Developmentally induced during neonatal myelination. nih.gov |
| SCD3 | Mouse: Skin (differentiated sebocytes), Harderian and preputial glands. nih.govgsartor.org | Primarily utilizes palmitoyl-CoA as a substrate. gsartor.org |
| SCD4 | Mouse: Heart. nih.govptbioch.edu.pl | Induced by high-carbohydrate feeding. nih.gov |
| SCD5 | Human: Fetal and adult brain, pancreas, adrenal gland, gonads. nih.gov | Appears to be unique to primates. wikipedia.orgmaayanlab.cloud |
The differential activities of these isoforms contribute to the specific lipid profiles of various tissues. For instance, the high expression of SCD2 in the brain is crucial for the synthesis of oleic acid, a major component of myelin. portlandpress.com In the skin, the coordinated expression of SCD1, SCD2, and SCD3 is necessary for maintaining the correct composition of lipids in sebaceous glands and hair follicles. nih.govgsartor.org The reason for having multiple SCD isoforms in a single tissue, such as SCD1 and SCD2 in adipose tissue, is not fully understood but is likely related to the need for precise regulation of fatty acid composition in response to different metabolic signals. nih.gov
Mammalian SCD Gene Families (SCD1, SCD2, SCD3, SCD4, SCD5)
Other Enzymes Utilizing Stearoyl-CoA
While SCD is the primary enzyme initiating the desaturation of stearoyl-CoA, this fatty acyl-CoA is also a substrate for other important enzymatic pathways. These enzymes channel stearoyl-CoA into the synthesis of various complex lipids, highlighting its central role in lipid metabolism.
Ceramide Synthase 1 (CERS1): In mammals, there are six ceramide synthases with strict specificity for their acyl-CoA substrates. expasy.org Ceramide synthase 1 is unique in its specific use of stearoyl-CoA as the acyl donor to synthesize N-stearoyl-sphingoid bases, a type of ceramide. expasy.org It can utilize multiple sphingoid bases, including sphinganine (B43673) and sphingosine. expasy.org
Acyl-CoA:cholesterol acyltransferase (ACAT): This enzyme, located in the endoplasmic reticulum, is responsible for the synthesis of cholesterol esters. nih.gov While its preferred substrate is oleoyl-CoA, the product of SCD activity, the availability of stearoyl-CoA indirectly influences ACAT activity by providing the precursor for oleoyl-CoA synthesis. gsartor.org
Diacylglycerol acyltransferase (DGAT): Similar to ACAT, DGAT is an endoplasmic reticulum enzyme involved in the final step of triglyceride synthesis. nih.gov It also preferentially uses oleoyl-CoA. gsartor.org Therefore, the flux of stearoyl-CoA through the SCD pathway is critical for providing the substrate for triglyceride synthesis. nih.gov
Wnt Acylation by Porcupine (Porcn): The signaling protein Wnt undergoes a crucial lipid modification where a monounsaturated fatty acid is attached, a reaction catalyzed by the enzyme Porcupine (Porcn). nih.gov Research indicates that SCD is responsible for generating the monounsaturated fatty acyl-CoA (palmitoleoyl-CoA from palmitoyl-CoA) that Porcn then transfers to the Wnt protein. nih.gov This suggests an indirect but essential role for the desaturation of saturated fatty acyl-CoAs like stearoyl-CoA in cellular signaling.
Acyltransferases in Complex Lipid Formation
Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups from an acyl-CoA donor, such as stearoyl-CoA, to an acceptor molecule. This process is fundamental to the synthesis of the vast majority of cellular lipids, including storage lipids like triacylglycerols and structural lipids like glycerophospholipids and sphingolipids. Stearoyl-CoA is a key substrate in these pathways, contributing its 18-carbon saturated acyl chain to the lipid backbone.
The incorporation of stearoyl-CoA into glycerolipids begins with the acylation of glycerol-3-phosphate. Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial step, forming lysophosphatidic acid. mdpi.com Subsequently, 1-acylglycerol-3-phosphate O-acyltransferases (AGPATs) add a second acyl chain to form phosphatidic acid, a central intermediate in the synthesis of both triacylglycerols and phospholipids. mdpi.com While many acyltransferases show a preference for unsaturated acyl-CoAs like oleoyl-CoA, specific isoforms can utilize stearoyl-CoA. For instance, lysophosphatidylglycerol (B1238068) acyltransferase 1 (LPGAT1) shows a preference for stearoyl-CoA as its acyl donor. mdpi.com The activity of stearoyl-CoA desaturase (SCD), which converts stearoyl-CoA to oleoyl-CoA, is tightly linked to triglyceride synthesis, as oleate (B1233923) is the preferred substrate for diacylglycerol acyltransferase (DGAT), the enzyme that catalyzes the final step in triacylglycerol synthesis. gsartor.orgoup.com This enzymatic coordination ensures the appropriate balance of saturated and monounsaturated fatty acids within complex lipids.
Stearoyl-CoA is also a crucial building block in the de novo synthesis of sphingolipids. The pathway is initiated by serine palmitoyltransferase (SPT), which condenses L-serine with an acyl-CoA. nih.gov While palmitoyl-CoA is the canonical substrate, SPT can also utilize stearoyl-CoA, leading to the formation of sphingoid bases with a longer C20 backbone instead of the typical C18. researchgate.netoup.com The substrate specificity of SPT can be modulated by its subunits and associated proteins. oup.comportlandpress.com Following the formation of the sphingoid base, ceramide synthases (CerS) attach a second fatty acyl chain. Different CerS isoforms exhibit distinct preferences for acyl-CoA chain lengths. Notably, CerS1 shows a high specificity for stearoyl-CoA, leading to the production of C18-ceramide (N-stearoyl-sphingosine), a key signaling molecule. nih.gov
Table 1: Acyltransferases Utilizing Stearoyl-CoA in Complex Lipid Synthesis
| Enzyme Class | Specific Enzyme Example(s) | Lipid Pathway | Role of Stearoyl-CoA |
| Glycerol-3-phosphate Acyltransferases | GPATs | Glycerolipid Synthesis | Substrate for the initial acylation of glycerol-3-phosphate, though some isoforms show lower activity towards it compared to other acyl-CoAs. mdpi.com |
| Lysophospholipid Acyltransferases | LPGAT1 | Glycerophospholipid Synthesis | Preferred acyl donor for the remodeling of lysophosphatidylglycerol. mdpi.com |
| Diacylglycerol Acyltransferases | DGAT | Triacylglycerol Synthesis | Less preferred than its monounsaturated counterpart, oleoyl-CoA. Its availability is linked via SCD1 activity. gsartor.org |
| Serine Palmitoyltransferase | SPT | Sphingolipid Synthesis | Alternative substrate to palmitoyl-CoA, leading to the formation of C20 long-chain bases. researchgate.netoup.com |
| Ceramide Synthases | CerS1 | Sphingolipid Synthesis | Preferred substrate for the N-acylation of the sphingoid base to produce C18-ceramide. nih.gov |
Fatty Acid Elongases and Stearoyl-CoA Chain Extension
Stearoyl-CoA (C18:0) serves as a primary substrate for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. This extension process is carried out by a membrane-bound enzymatic system in the endoplasmic reticulum known as the fatty acid elongation system. nih.govfrontiersin.org VLCFAs are essential components of specific lipids such as ceramides, sphingolipids, and waxes, and play critical roles in various cellular functions, including membrane structure and cell signaling. frontiersin.orgmdpi.com
The elongation of stearoyl-CoA is a cyclical process involving four distinct enzymatic reactions. Each cycle extends the acyl chain by two carbons, utilizing malonyl-CoA as the two-carbon donor and NADPH as the reducing agent. nih.govdiva-portal.org
Condensation : This is the initial and rate-limiting step, where a 3-ketoacyl-CoA synthase, commonly known as a fatty acid elongase (ELOVL in mammals), catalyzes the condensation of stearoyl-CoA with malonyl-CoA to form 3-ketoeicosanoyl-CoA (a C20 3-ketoacyl-CoA). diva-portal.orgbiorxiv.org
First Reduction : The 3-keto group of the newly formed intermediate is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the electron donor. diva-portal.orgresearchgate.net
Dehydration : A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water from the 3-hydroxyacyl-CoA intermediate, creating a trans-2,3-enoyl-CoA. diva-portal.org
Second Reduction : Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond, using NADPH to yield an acyl-CoA that is two carbons longer than the starting substrate (in this case, eicosanoyl-CoA, C20:0). diva-portal.org
This newly formed C20:0-CoA can then be further elongated in subsequent cycles or incorporated into complex lipids.
In mammals, a family of seven elongase enzymes (ELOVL1-7) has been identified, each with distinct but sometimes overlapping specificities for the chain length and degree of saturation of their acyl-CoA substrates. diva-portal.org ELOVL6 is recognized for its pivotal role in elongating C16 and C18 saturated and monounsaturated fatty acids. diva-portal.org Research has shown that ELOVL7 also exhibits high activity toward 18-carbon acyl-CoAs, including stearoyl-CoA. biorxiv.orgmdpi.com The expression and activity of these elongases are tightly regulated, ensuring the appropriate production of specific VLCFAs required by different tissues. diva-portal.org
Table 2: The Fatty Acid Elongation Cycle for Stearoyl-CoA
| Step | Reaction | Enzyme(s) | Substrate(s) | Product |
| 1 | Condensation | Fatty Acid Elongase (e.g., ELOVL6, ELOVL7) | Stearoyl-CoA (C18:0), Malonyl-CoA | 3-Ketoeicosanoyl-CoA (C20) |
| 2 | Reduction | 3-Ketoacyl-CoA Reductase (KAR) | 3-Ketoeicosanoyl-CoA, NADPH | 3-Hydroxyeicosanoyl-CoA |
| 3 | Dehydration | 3-Hydroxyacyl-CoA Dehydratase (HCD) | 3-Hydroxyeicosanoyl-CoA | trans-2,3-Eicosenoyl-CoA |
| 4 | Reduction | trans-2,3-Enoyl-CoA Reductase (TER) | trans-2,3-Eicosenoyl-CoA, NADPH | Eicosanoyl-CoA (C20:0) |
Metabolic Fluxes and Pathways Involving Stearoyl Coa
Central Role in Monounsaturated Fatty Acid (MUFA) Biosynthesis
Stearoyl-CoA is a primary substrate for the synthesis of monounsaturated fatty acids (MUFAs), which are crucial components of various lipids, including triglycerides, phospholipids (B1166683), and cholesterol esters. gsartor.orgnih.govptbioch.edu.plcreative-biostructure.com The conversion of saturated fatty acids to MUFAs is a critical, rate-limiting step in lipid biosynthesis. pnas.orgnih.govwikipedia.orgpnas.org
Production of Oleoyl-CoA from Stearoyl-CoA
The desaturation of stearoyl-CoA to oleoyl-CoA is a key reaction catalyzed by the enzyme stearoyl-CoA desaturase (SCD). nih.govwikipedia.orgwikipedia.orgbiorxiv.org This enzyme, located in the endoplasmic reticulum, introduces a single cis-double bond between the ninth and tenth carbons of the stearoyl-CoA acyl chain. ptbioch.edu.plwikipedia.orgbiorxiv.orguniprot.org The reaction requires molecular oxygen, NADH, cytochrome b5, and cytochrome b5 reductase to facilitate the electron transfer necessary for the desaturation process. ptbioch.edu.plnih.govwikipedia.org The resulting product, oleoyl-CoA, is one of the most abundant MUFAs in the body and a precursor for various lipids. nih.govmdpi.com
The activity of SCD is a significant control point in metabolism. nih.gov The ratio of stearic acid to oleic acid has been implicated in regulating cell growth and differentiation by affecting cell membrane fluidity and signal transduction. wikipedia.org
| Feature | Description |
| Enzyme | Stearoyl-CoA Desaturase (SCD) nih.govwikipedia.org |
| Substrate | Stearoyl-CoA nih.govwikipedia.orgwikipedia.org |
| Product | Oleoyl-CoA nih.govwikipedia.orgwikipedia.org |
| Location | Endoplasmic Reticulum nih.govwikipedia.orgwikipedia.org |
| Cofactors | O2, NADH, Cytochrome b5, Cytochrome b5 reductase ptbioch.edu.plnih.govwikipedia.org |
| Reaction | Introduction of a cis-double bond at the Δ9 position ptbioch.edu.plwikipedia.orgbiorxiv.org |
Interconversion with Palmitoyl-CoA Derivatives
Stearoyl-CoA metabolism is closely linked with that of palmitoyl-CoA, another major saturated fatty acyl-CoA. Palmitate, synthesized de novo by fatty acid synthase, can be elongated to form stearate (B1226849), which then serves as a primary substrate for SCD1 to produce oleoyl-CoA. gsartor.org Palmitoyl-CoA itself is a preferred substrate for SCD, which converts it to palmitoleoyl-CoA. gsartor.orgnih.govnih.govwikipedia.org This highlights the interconnectedness of the pathways that generate the two most common monounsaturated fatty acids, oleate (B1233923) and palmitoleate (B1233929). gsartor.org
Integration into Complex Lipid Synthesis
The oleoyl-CoA produced from stearoyl-CoA is a fundamental building block for the synthesis of more complex lipids that are essential for energy storage and membrane structure.
Triglyceride Biosynthesis and Accumulation
Oleoyl-CoA is a preferred substrate for the synthesis of triglycerides, the primary form of energy storage in eukaryotes. gsartor.orgcreative-biostructure.comnih.govnih.gov The final and committed step in triglyceride synthesis is catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT). pnas.orgplos.org Studies have shown that endogenously synthesized monounsaturated fatty acids are crucial for triglyceride synthesis. nih.govresearchgate.net Mice lacking SCD1 show a significant reduction in triglyceride content, underscoring the importance of the stearoyl-CoA to oleoyl-CoA conversion in this process. pnas.orgnih.govnih.gov
Research suggests a close physical proximity and functional coupling between SCD1 and DGAT2, one of the two DGAT isoforms, in the endoplasmic reticulum. nih.gov This colocalization supports the hypothesis of substrate channeling, where the oleoyl-CoA produced by SCD1 is directly and efficiently funneled to DGAT2 for triglyceride synthesis. nih.govnih.gov This channeling mechanism would provide a readily accessible pool of monounsaturated fatty acids, enhancing the efficiency of triglyceride production. nih.govusask.ca
Phospholipid Metabolism and Membrane Lipid Assembly
Monounsaturated fatty acids derived from stearoyl-CoA, primarily oleate, are essential components of phospholipids, which form the lipid bilayers of cellular membranes. gsartor.orgnih.govnih.govwikipedia.orgpnas.orgresearchgate.net The incorporation of unsaturated fatty acids like oleate into phospholipids is critical for maintaining appropriate membrane fluidity and function. pnas.orgpnas.org The ratio of saturated to monounsaturated fatty acids within membrane phospholipids can impact a variety of cellular processes. gsartor.orgnih.gov The synthesis of phosphatidic acid, a precursor for all phospholipids, utilizes fatty acyl-CoAs, including those derived from stearoyl-CoA. acs.orgnih.gov
| Lipid Class | Role of Stearoyl-CoA Derivative (Oleoyl-CoA) | Key Enzymes |
| Triglycerides | Preferred substrate for synthesis, crucial for energy storage. gsartor.orgnih.govnih.gov | Diacylglycerol Acyltransferase (DGAT) pnas.orgplos.org |
| Phospholipids | Essential component for membrane structure and fluidity. gsartor.orgnih.govnih.govwikipedia.org | Glycerol-3-phosphate acyltransferase, Lysophosphatidic acid acyltransferase acs.orgnih.gov |
| Cholesterol Esters | Substrate for storage of cholesterol. gsartor.orgnih.govnih.gov | Acyl-CoA:cholesterol acyltransferase (ACAT) gsartor.org |
| Wax Esters | Component of these neutral lipids. gsartor.orgnih.govnih.gov | Wax synthase gsartor.org |
Cholesteryl Ester and Wax Ester Formation
Stearoyl-CoA and its direct metabolic derivatives are fundamental precursors for the synthesis of neutral lipids, including cholesteryl esters and wax esters. The enzyme Stearoyl-CoA Desaturase (SCD) converts stearoyl-CoA (18:0) into oleoyl-CoA (18:1). ptbioch.edu.plwikipedia.org This product, oleoyl-CoA, is a preferred substrate for acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for the esterification of cholesterol to form cholesteryl esters. gsartor.orgresearchgate.net The monounsaturated fatty acids produced by SCD, primarily oleate from stearoyl-CoA, are major components of cholesteryl esters. wikipedia.orggsartor.orgplos.orgnih.gov Studies in mice with a disrupted SCD1 gene (SCD-/-) show a significant deficiency in hepatic cholesteryl esters, despite normal activity of the ACAT enzyme. researchgate.netnih.gov This highlights that the availability of oleoyl-CoA, derived from stearoyl-CoA, is a rate-limiting factor for the synthesis of sufficient cholesteryl esters in the liver. researchgate.netnih.gov
Similarly, stearoyl-CoA is involved in the biosynthesis of wax esters, which consist of a fatty acid esterified to a fatty alcohol. gsartor.orgnih.gov The synthesis pathway involves the reduction of a fatty acyl-CoA to a fatty alcohol, which is then esterified with another acyl-CoA molecule. asm.org Research in the bacterium Rhodococcus jostii RHA1 identified a fatty acyl-CoA reductase (FcrA) that catalyzes the NADPH-dependent reduction of stearoyl-CoA to stearyl alcohol. asm.orgnih.gov This enzyme showed the highest specific activity with stearoyl-CoA compared to other saturated acyl-CoA substrates of varying lengths. asm.org The resulting fatty alcohol can then be esterified to form a wax ester. asm.org Therefore, stearoyl-CoA serves as a key substrate for generating the fatty alcohol component of wax esters. asm.orgnih.gov
Table 1: Specific Activity of Fatty Acyl-CoA Reductase (FcrA) with Various Acyl-CoA Substrates Data from studies on Rhodococcus jostii RHA1. asm.org
| Substrate | Specific Activity (nmol/mg·min) |
| Stearoyl-CoA (C18:0) | 45 ± 3 |
| Oleoyl-CoA (C18:1) | Similar to Stearoyl-CoA |
| Palmitoyl-CoA (C16:0) | Lower than Stearoyl-CoA |
| Myristoyl-CoA (C14:0) | Lower than Stearoyl-CoA |
Sphingolipid Biosynthesis
Stearoyl-CoA is a direct and crucial substrate in the de novo biosynthesis of sphingolipids. researchgate.net This pathway begins in the endoplasmic reticulum with the condensation of an amino acid, typically L-serine, and a long-chain fatty acyl-CoA. researchgate.netcore.ac.ukmdpi.com This initial, rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). core.ac.uk While palmitoyl-CoA (C16-CoA) is often considered the primary substrate, SPT can also utilize other fatty acyl-CoAs, including stearoyl-CoA (C18-CoA). researchgate.netmdpi.com
The specificity of the SPT enzyme complex towards different acyl-CoAs can be modified by its subunit composition. core.ac.uk In mammals, the inclusion of a specific small subunit (ssSPTb) confers specificity towards stearoyl-CoA. core.ac.uk The utilization of stearoyl-CoA in this initial step leads to the formation of an 18-carbon sphingoid base backbone. researchgate.net Following the initial condensation and subsequent reduction, the resulting sphinganine (B43673) backbone is acylated by a (dihydro)ceramide synthase (CerS) to form dihydroceramide, the precursor to all complex sphingolipids. core.ac.uk Thus, stearoyl-CoA is integrated into the core structure of a subset of sphingolipids from the very first step of their synthesis. researchgate.netsmpdb.ca
Crosstalk with De Novo Lipogenesis (DNL)
Stearoyl-CoA is intricately linked with the de novo lipogenesis (DNL) pathway, which synthesizes fatty acids from non-lipid precursors like glucose. nih.govbiomedicinej.com The primary end-product of DNL is the saturated fatty acid (SFA) palmitate (16:0), which is activated to palmitoyl-CoA. mdpi.comuniroma1.it Palmitoyl-CoA can then be elongated by fatty acid elongase enzymes to produce stearoyl-CoA (18:0). mdpi.comfrontiersin.org
The stearoyl-CoA produced is a key substrate for the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which introduces a double bond to create the monounsaturated fatty acid (MUFA) oleoyl-CoA. mdpi.comuniroma1.itrsc.org These MUFAs are preferred substrates for incorporation into complex lipids like triglycerides and cholesteryl esters, which are also considered products of the broader lipogenic process. uniroma1.itrsc.org The pathways of DNL and fatty acid desaturation by SCD are often coordinately regulated. nih.gov For instance, conditions that promote DNL, such as high carbohydrate intake, also tend to increase SCD1 activity. researchgate.net This coordinated regulation suggests a crucial role for SCD1 in processing the saturated fats produced by DNL into monounsaturated fats suitable for storage or incorporation into membranes. nih.govuniroma1.it
Influence on Saturated Fatty Acid (SFA) Flux
The metabolic flux of stearoyl-CoA, particularly its conversion by SCD1, is a critical determinant of the intracellular balance and flux of saturated fatty acids (SFAs). nih.gov SCD1 catalyzes the desaturation of both stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), the two main SFAs produced via DNL and elongation. nih.govdiabetesjournals.org By converting these SFAs into their monounsaturated counterparts (oleoyl-CoA and palmitoleoyl-CoA, respectively), SCD1 activity directly reduces the cellular pool of saturated acyl-CoAs. diabetesjournals.org
In human adipocytes, up-regulation of DNL by exogenous palmitate occurs concurrently with an increase in SCD activity, suggesting a coordinated mechanism to handle the influx of SFAs and maintain a proper SFA/MUFA ratio. nih.gov When SCD1 activity is inhibited or genetically ablated, the desaturation process is blocked, leading to an accumulation of its substrates, stearate and palmitate. plos.org This shift in the SFA to MUFA ratio has profound effects on cellular processes. gsartor.org The activity of SCD1 is therefore a key regulatory node that governs the disposal of SFAs produced during DNL, channeling them towards desaturation and preventing their potentially toxic accumulation. nih.govdiabetesjournals.org
Impact on Fatty Acid Oxidation Pathways
There is a well-documented inverse relationship between the activity of Stearoyl-CoA Desaturase (SCD), the primary enzyme metabolizing stearoyl-CoA, and the rate of fatty acid oxidation. researchgate.netahajournals.org Studies on mice with a genetic disruption of the SCD1 gene (SCD1-/-) consistently show increased rates of fatty acid β-oxidation in the liver. gsartor.orgpnas.org This suggests that a reduction in the desaturation of stearoyl-CoA and other SFAs promotes their catabolism through oxidation.
Conversely, overexpression of SCD1 in cardiac myocytes attenuates fatty acid oxidation. plos.org The metabolic state resulting from SCD1 deficiency appears to reprogram the cell to favor fatty acid breakdown over synthesis and storage. ptbioch.edu.pl This effect is a key component of the lean phenotype observed in SCD1-deficient animal models, which are protected from diet-induced obesity partly due to increased energy expenditure from fatty acid oxidation. gsartor.orgpnas.org
Regulation of Malonyl-CoA Levels and Carnitine Palmitoyltransferase (CPT) Activity
The mechanism by which stearoyl-CoA metabolism impacts fatty acid oxidation is primarily mediated through the regulation of malonyl-CoA levels and the subsequent effect on Carnitine Palmitoyltransferase (CPT) activity. gsartor.orgpnas.org Malonyl-CoA is an intermediate in fatty acid synthesis and a potent allosteric inhibitor of CPT1, the enzyme that controls the rate-limiting step of fatty acid transport into the mitochondria for β-oxidation. gsartor.orgpnas.orgnih.gov
In a state of SCD1 deficiency, where the conversion of stearoyl-CoA to oleoyl-CoA is blocked, several downstream changes occur. One hypothesis suggests that the accumulating saturated fatty acyl-CoAs (like stearoyl-CoA and palmitoyl-CoA) act as feedback inhibitors of Acetyl-CoA Carboxylase (ACC), the enzyme that produces malonyl-CoA. gsartor.org Research has shown that in the livers of SCD1-deficient mice, ACC activity is decreased, leading to a significant drop in intracellular malonyl-CoA levels—by approximately 50% in one study. pnas.org
This reduction in malonyl-CoA de-represses CPT1, lifting the inhibition and allowing for increased transport of fatty acids into the mitochondria. gsartor.orgpnas.org Consequently, CPT1 activity is significantly higher in SCD1-deficient mice. pnas.org This regulatory crosstalk, where the metabolism of stearoyl-CoA influences malonyl-CoA levels, provides a direct molecular link between the pathways of fatty acid synthesis/desaturation and fatty acid oxidation. gsartor.orgpnas.org
Regulation of Stearoyl Coa Metabolism and Associated Enzymes
Transcriptional and Gene Expression Regulation
The expression of the SCD gene is under the tight control of several transcription factors that respond to hormonal and nutritional signals.
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. thieme-connect.de It plays a crucial role in activating the transcription of enzymes required for fatty acid synthesis, including stearoyl-CoA desaturase-1 (SCD-1). pnas.orgresearchgate.net The SREBP-1c gene itself is activated by insulin (B600854), linking dietary carbohydrate intake to fatty acid synthesis. pnas.orgpnas.org
In the liver, SREBP-1c is a key mediator of insulin's effect on lipogenesis. nih.gov Insulin stimulates the expression of SREBP-1c, which in turn activates the promoters of its target genes, including SCD-1, by binding to sterol regulatory elements (SREs). spandidos-publications.comnih.gov This process is crucial for the conversion of excess carbohydrates into fatty acids for storage. thieme-connect.de Polyunsaturated fatty acids (PUFAs) and cholesterol can repress the maturation of SREBP, thereby downregulating SCD gene transcription. researchgate.net
The activation of SREBP-1c involves a proteolytic cleavage process. thieme-connect.de The precursor form of SREBP-1c is anchored to the endoplasmic reticulum. In response to signals like insulin, it is transported to the Golgi apparatus, where it is cleaved to release the mature, transcriptionally active form that enters the nucleus. thieme-connect.de
| Feature | Description | References |
| Function | Master transcriptional regulator of fatty acid and triglyceride synthesis. | thieme-connect.de |
| Activation | Activated by insulin. | pnas.orgpnas.org |
| Mechanism | Binds to Sterol Regulatory Elements (SREs) on target gene promoters. | spandidos-publications.comnih.gov |
| Key Target Genes | Acetyl-CoA carboxylase (ACC), Fatty Acid Synthase (FAS), Stearoyl-CoA Desaturase-1 (SCD-1). | pnas.orgresearchgate.netfrontiersin.org |
| Regulation | Repressed by polyunsaturated fatty acids and cholesterol. | researchgate.net |
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are significant regulators of fatty acid metabolism. mdpi.com LXRs can directly regulate all enzymes involved in the biosynthesis of saturated and monounsaturated fatty acids, including SCD1. mdpi.com They can also indirectly regulate lipogenesis by controlling the expression of key transcription factors like SREBP-1c. mdpi.com
The activation of LXR by its ligands, such as oxysterols, leads to the induction of SREBP-1c gene transcription. nih.govmdpi.com This, in turn, stimulates the expression of lipogenic genes like SCD-1. nih.govmdpi.com Studies have shown that a complete insulin response on the SREBP-1c promoter requires LXR binding sites, indicating a crucial role for LXRs in mediating insulin's effects on fatty acid synthesis. pnas.org Unsaturated fatty acids can act as competitive antagonists of LXR, thereby reducing SREBP-1c mRNA levels and creating a feedback loop. pnas.org In skeletal muscle, LXRβ appears to be the primary subtype regulating lipogenesis. physiology.org
Hypoxia-Inducible Factors (HIFs) are transcription factors that mediate cellular adaptation to low oxygen conditions (hypoxia). nih.gov HIFs have been shown to regulate lipid metabolism by influencing fatty acid synthesis and oxidation. waocp.orgresearchgate.net
HIF-1 can promote the expression of fatty acid synthase and stearoyl-CoA desaturase, stimulating the synthesis of unsaturated fatty acids. mdpi.com In some contexts, HIF-2 activation has been found to suppress fatty acid β-oxidation and synthesis while increasing lipid storage. nih.gov In clear cell renal cell carcinoma, a positive feedback loop between HIF-2α and SCD1 has been identified, where they mutually enhance their protein levels and promote tumorigenesis. nih.gov HIF-1α activation can also lead to lipid accumulation in renal tubules by inhibiting fatty acid utilization. frontiersin.org
Several other nuclear receptors and transcription factors play a role in regulating stearoyl-CoA metabolism.
Hepatocyte Nuclear Factor 4 Alpha (HNF4A) : HNF4α is a key regulator of liver-specific gene expression, including genes involved in lipid and carbohydrate metabolism. nih.govfrontiersin.org It can regulate genes involved in VLDL secretion and gluconeogenesis. nih.gov HNF4α's role in lipid metabolism can be context-dependent, repressing peroxisome proliferator-activated receptor α (PPARα) during the fed state and co-activating with it during fasting to induce β-oxidation genes. nih.gov In some situations, HNF4α has been shown to inhibit the transactivation of the SREBP-1c promoter. biorxiv.org
Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1) : NR4A1 is an orphan nuclear receptor implicated in glucose and lipid metabolism. nih.gov It can regulate the synthesis of major fatty acid enzymes like ACLY, ACC, and FASN. frontiersin.orgresearchgate.net Some studies suggest that NR4A1 can suppress lipogenesis by downregulating SREBP1 expression. nih.govnih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) : PPARα is a master regulator of lipid catabolism, particularly fatty acid oxidation in the liver. smw.chmdpi.com It is activated by fatty acids and fibrate drugs. smw.ch PPARα stimulates the expression of genes involved in mitochondrial and peroxisomal β-oxidation. mdpi.comresearchgate.net While primarily involved in fatty acid breakdown, its activity indirectly influences the pool of saturated fatty acids available for desaturation by SCD.
Y-box Binding Protein 1 (YB-1) : YB-1 is a multifunctional protein that can bind to both DNA and RNA. nih.gov Recent research has uncovered a negative regulatory relationship between YB-1 and SCD1 in clear cell renal cell carcinoma. nih.govnih.gov Ectopic expression of YB-1 leads to decreased SCD1 protein and mRNA levels, while knockdown of YB-1 increases SCD1 mRNA abundance. nih.govresearchgate.net This suggests YB-1 may act as a suppressor of SCD1 expression. researchgate.net
| Factor | Function in Stearoyl-CoA Metabolism | References |
| HNF4A | Regulates lipid metabolism genes; can repress or co-activate with PPARα depending on the metabolic state. | nih.govfrontiersin.orgbiorxiv.org |
| NR4A1 | Regulates fatty acid synthesis enzymes; may suppress lipogenesis via SREBP1 downregulation. | nih.govfrontiersin.orgresearchgate.netnih.gov |
| PPARα | Master regulator of fatty acid oxidation, influencing the substrate pool for SCD. | smw.chmdpi.comresearchgate.net |
| YB-1 | Acts as a negative regulator of SCD1 expression in certain cancers. | nih.govnih.govresearchgate.net |
Hypoxia-Inducible Factor (HIF) Pathways
Post-Transcriptional and Post-Translational Control
Beyond transcriptional regulation, the levels and activity of enzymes involved in stearoyl-CoA metabolism are also controlled at the post-transcriptional and post-translational levels.
The stability of the mRNA transcript for stearoyl-CoA desaturase is a key regulatory point. The expression of SCD genes is regulated by polyunsaturated fatty acids not only at the level of transcription but also through changes in mRNA stability. researchgate.netcapes.gov.br This provides an additional layer of control, allowing for a more rapid response to changes in dietary lipid composition. The specific mechanisms governing the stability of SCD mRNA are an active area of research.
Protein Degradation and Turnover
Stearoyl-CoA desaturase (SCD) is characterized by its rapid turnover, a key feature of its regulation. pnas.org This short half-life, estimated to be between 3 to 4 hours, allows for swift adjustments in the cellular levels of monounsaturated fatty acids in response to changing metabolic demands. biologists.commolbiolcell.org The degradation process is highly selective and involves proteolytic cleavage. molbiolcell.orgnih.gov
Initial studies suggested a ubiquitin-proteasome-independent pathway for SCD degradation. biologists.com However, subsequent research has demonstrated that proteasome inhibitors can increase the half-life of SCD1, indicating the involvement of the ubiquitin-proteasome system in its turnover. biologists.com The N-terminal region of the SCD protein contains the sequence determinant for its rapid degradation. pnas.org Specifically, a segment of approximately 30-33 amino acids at the N-terminus acts as a degradation signal. pnas.orgnih.gov Fusion of this N-terminal segment to a stable protein like green fluorescent protein (GFP) results in the rapid degradation of the chimeric protein, confirming the role of this domain in targeting SCD for turnover. pnas.org This degradation signal functions on the cytosolic side of the endoplasmic reticulum (ER) membrane. pnas.org
The degradation process is initiated by an endoproteolytic cleavage by a constitutive microsomal protease that appears to be an integral membrane protein. molbiolcell.orgnih.gov This protease cleaves SCD at a specific site, generating a 20-kDa C-terminal fragment. molbiolcell.orgnih.gov This initial cleavage is a critical step in the rapid turnover of the enzyme.
Hormonal and Nutritional Modulations
Insulin and Glucagon (B607659) Signaling
Insulin is a potent inducer of SCD1 gene expression. nih.govgsartor.org In lipogenic tissues like the liver and adipose tissue, insulin activates the transcription of the SCD1 gene. nih.govgsartor.org This induction is mediated, at least in part, by the transcription factor sterol regulatory element-binding protein-1c (SREBP-1c). biologists.com In diabetic mouse models, the administration of insulin, especially in combination with fructose, significantly enhances the transcription of the SCD1 gene. gsartor.org However, transcriptional activation alone does not fully account for the induction of SCD1 mRNA, suggesting that insulin also plays a role at the post-transcriptional level. gsartor.org
Conversely, glucagon, which signals through cyclic AMP (cAMP), represses SCD1 expression. gsartor.org The repressive effect of glucagon in the diabetic state is thought to be mediated by the activation of cAMP-dependent protein kinases. gsartor.org This antagonistic relationship between insulin and glucagon ensures a coordinated regulation of fatty acid desaturation in response to the body's energy status.
Leptin Pathway Interactions
Studies in leptin-deficient ob/ob mice have shown that leptin treatment leads to a significant decrease in SCD1 transcript, protein, and activity. diabetesjournals.org Interestingly, this repressive effect of leptin on SCD1 appears to be independent of insulin and SREBP-1c signaling. diabetesjournals.org Even in the presence of high insulin levels or in the absence of insulin signaling, leptin effectively suppresses SCD1. diabetesjournals.org This indicates that leptin is a major regulator of hepatic monounsaturated fatty acid synthesis, particularly in the context of obesity-linked diabetes. diabetesjournals.org Furthermore, a deficiency in SCD1 can lead to leptin resistance in neuronal cells, suggesting a complex interplay between SCD1 activity and leptin signaling in the central nervous system. jst.go.jp
Dietary Fatty Acid and Cholesterol Influences
The composition of dietary fats and the intake of cholesterol exert significant control over stearoyl-CoA metabolism. capes.gov.brnih.gov Polyunsaturated fatty acids (PUFAs) are potent repressors of SCD gene expression. capes.gov.brnih.gov This repression occurs at both the transcriptional and post-transcriptional (mRNA stability) levels. capes.gov.brnih.gov The promoter regions of SCD genes contain elements that mediate this repression by PUFAs, and these elements colocalize with those responsible for SREBP-mediated regulation. capes.gov.br The accumulation of saturated fatty acyl-CoAs like stearoyl-CoA, which would occur if SCD activity is repressed, is thought to feedback inhibit enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase. gsartor.org
Dietary cholesterol also regulates SCD gene expression. capes.gov.brnih.gov Both PUFAs and cholesterol can repress the maturation of SREBP, which in turn reduces the transcription of the SCD genes. researchgate.net This regulatory mechanism allows cells to adjust their endogenous production of monounsaturated fatty acids based on the availability of unsaturated fats and cholesterol from the diet. ptbioch.edu.pl
Cellular Energy Sensing Mechanisms
Cells possess intricate mechanisms to sense their energy status and accordingly adjust metabolic pathways, including the metabolism of stearoyl-CoA. Key players in this process are AMP-activated protein kinase (AMPK) and its downstream targets.
AMP-Activated Protein Kinase (AMPK) Signaling and Acetyl-CoA Carboxylase (ACC) Phosphorylation
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. pnas.orgnih.gov When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated. nih.gov In the context of stearoyl-CoA metabolism, a deficiency in SCD1 has been shown to significantly increase the phosphorylation and activity of AMPK in the liver and muscle. pnas.orgjpp.krakow.pl
Activated AMPK, in turn, phosphorylates and inactivates key enzymes in lipid synthesis. pnas.orgoup.com A primary target is acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the formation of malonyl-CoA from acetyl-CoA. pnas.orgnih.govfrontiersin.org AMPK phosphorylates ACC at Ser-79, leading to a decrease in its activity. pnas.orgnih.gov This results in lower intracellular levels of malonyl-CoA. pnas.org Since malonyl-CoA is a substrate for fatty acid synthesis and an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting step for fatty acid entry into mitochondria for oxidation, its reduction has a dual effect: it decreases fatty acid synthesis and increases fatty acid oxidation. pnas.orgnih.gov
Therefore, the activation of AMPK and subsequent phosphorylation of ACC provide a mechanism by which a lack of SCD1 activity can lead to a metabolic shift from lipid synthesis to lipid oxidation. pnas.orgnih.gov This signaling cascade is a critical component of the cellular response to changes in the availability of monounsaturated fatty acids.
Allosteric Regulation and Feedback Loops
Allosteric regulation provides a rapid and efficient means of controlling metabolic flux in response to fluctuating concentrations of metabolites. In the context of stearoyl-CoA metabolism, several key enzymes are allosterically modulated, creating elegant feedback loops that maintain lipid homeostasis.
Feedback Inhibition of Acetyl-CoA Carboxylase (ACC)
A primary control point in fatty acid synthesis is the enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the formation of malonyl-CoA. Saturated long-chain fatty acyl-CoAs, including stearoyl-CoA and palmitoyl-CoA, act as potent allosteric inhibitors of ACC. google.comnih.govnih.gov This represents a classic example of feedback inhibition, where the downstream products of the fatty acid synthesis pathway suppress its initial committed step. wikipedia.org Research indicates that saturated fatty acyl-CoAs with 16 to 20 carbons can inhibit ACC at nanomolar concentrations, specifically in the range of <1 to 6.5 nM, by promoting the depolymerization of the active enzyme filament. nih.gov
When the activity of Stearoyl-CoA Desaturase 1 (SCD1) is reduced or inhibited, the cellular pool of its substrate, stearoyl-CoA, increases. This accumulation leads to the allosteric inhibition of ACC, which in turn decreases the production of malonyl-CoA. pnas.org The reduction in malonyl-CoA has a dual effect: it slows the rate of fatty acid synthesis and, crucially, it de-represses carnitine palmitoyltransferase 1 (CPT1). pnas.orgpsychiatryinvestigation.org Malonyl-CoA is a powerful allosteric inhibitor of CPT1, the enzyme that controls the entry of fatty acyl-CoAs into the mitochondria for β-oxidation. pnas.orgpsychiatryinvestigation.org By alleviating this inhibition, the cell effectively switches from a state of lipid synthesis to lipid oxidation, a critical mechanism for preventing cellular lipotoxicity from excess saturated fats.
Regulation via AMP-Activated Protein Kinase (AMPK)
A more recently elucidated layer of regulation involves the AMP-activated protein kinase (AMPK), a central energy sensor in the cell. Beyond the direct inhibition of ACC, long-chain fatty acyl-CoAs (LCFA-CoAs) have been identified as direct allosteric activators of AMPK. nih.govnih.gov This activation occurs through the binding of LCFA-CoAs to a specific allosteric site on the kinase. nih.govnih.gov
Activated AMPK phosphorylates and inactivates ACC, further reducing malonyl-CoA levels and promoting fatty acid oxidation. pnas.orgpsychiatryinvestigation.orgmdpi.com This creates a synergistic feed-forward loop for fat oxidation: an increase in LCFA-CoAs not only directly inhibits ACC but also activates AMPK, which then amplifies the inhibition of ACC through phosphorylation. This dual-control mechanism underscores the importance of tightly regulating fatty acid synthesis in response to lipid availability.
Positive Feedback Loop via Endocannabinoid Metabolism
The products of stearoyl-CoA desaturation, primarily oleoyl-CoA and its derivatives like oleic acid, can also participate in feedback regulation. Research has uncovered a positive feedback loop involving the endocannabinoid system. The monounsaturated fatty acid products of SCD1 have been shown to be endogenous inhibitors of fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading the endocannabinoid anandamide (B1667382). Inhibition of FAAH by oleic acid and its derivatives leads to increased anandamide levels. Elevated anandamide can then, through cannabinoid receptor signaling, promote the expression of lipogenic genes, including SCD1 itself. This creates a positive feedback circuit where the products of SCD1 activity can lead to the upregulation of the enzyme, further promoting monounsaturated fatty acid synthesis.
Table 1: Allosteric Regulators in Stearoyl-CoA Metabolism
| Effector Molecule | Target Enzyme | Nature of Effect | Kinetic Parameters |
| Stearoyl-CoA (and other saturated LCFA-CoAs) | Acetyl-CoA Carboxylase (ACC) | Inhibition | Potent inhibition at <1 to 6.5 nM concentrations nih.gov |
| Citrate | Acetyl-CoA Carboxylase (ACC) | Activation | Allosteric activator that promotes enzyme polymerization nih.govwikipedia.org |
| Long-Chain Fatty Acyl-CoAs (LCFA-CoAs) | AMP-Activated Protein Kinase (AMPK) | Activation | Direct allosteric activation nih.govnih.gov |
| Malonyl-CoA | Carnitine Palmitoyltransferase 1 (CPT1) | Inhibition | IC50 values are tissue-specific and substrate-dependent (e.g., 0.034 µM in isolated mitochondria vs. 0.61 µM in permeabilized muscle fibers) researchgate.net |
| Oleic Acid Derivatives (e.g., Oleoyltrifluoromethyl ketone) | Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Potent inhibition with Ki values in the low nanomolar range (e.g., Ki = 1.2 nM) |
Cellular and Subcellular Functions Mediated by Stearoyl Coa and Its Metabolites
Modulation of Cellular Membrane Lipid Composition and Fluidity
The lipid composition of cellular membranes is a key determinant of their physical properties, including fluidity, which is essential for numerous cellular processes. embopress.org Stearoyl-CoA and its metabolic products are instrumental in modulating this composition.
A primary function of stearoyl-CoA metabolism is the maintenance of an appropriate ratio of saturated to monounsaturated fatty acids within cellular membranes. nih.govresearchgate.net The enzyme stearoyl-CoA desaturase (SCD) converts saturated fatty acyl-CoAs, such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), into their monounsaturated counterparts, palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. nih.govnih.gov This desaturation process is vital for regulating membrane fluidity. nih.govplos.org
An increase in the proportion of saturated fatty acids leads to a more rigid and less fluid membrane, while a higher concentration of monounsaturated fatty acids increases membrane fluidity. iiarjournals.orgfrontiersin.org Studies have shown that the inhibition of SCD results in an increased ratio of saturated to monounsaturated fatty acids in membrane phospholipids (B1166683), leading to decreased membrane fluidity. plos.orgiiarjournals.org This balance is crucial for cellular integrity and function. plos.org For instance, in colorectal cancer cells, inactivation of SCD1 increased the proportion of SFAs in membrane phospholipids, which reduced cell membrane fluidity. iiarjournals.org Conversely, the presence of SCD activity helps to maintain a healthy ratio of saturated and monounsaturated fatty acids. oup.com
The following table illustrates the effect of SCD1 knockdown on the fatty acid composition of phospholipids in 3T3-L1 adipocytes, demonstrating the shift towards a more saturated profile.
| Fatty Acid | Control (%) | SCD1 Knockdown (%) | Fold Change |
| Saturated | |||
| 16:0 (Palmitic) | 25.1 | 30.2 | 1.20 |
| 18:0 (Stearic) | 10.5 | 15.8 | 1.50 |
| Monounsaturated | |||
| 16:1 (Palmitoleic) | 8.2 | 3.5 | 0.43 |
| 18:1 (Oleic) | 35.7 | 20.1 | 0.56 |
| Data derived from studies on 3T3-L1 adipocytes. |
The products of stearoyl-CoA metabolism, particularly monounsaturated fatty acids, influence the organization of membrane microdomains, commonly known as lipid rafts. frontiersin.org These are specialized membrane regions enriched in cholesterol, sphingolipids, and certain proteins, forming platforms for signal transduction and membrane trafficking. frontiersin.org
The fatty acid composition of lipids within these rafts affects their physical state. nih.gov Saturated fatty acids contribute to a more tightly packed, liquid-ordered state characteristic of lipid rafts. frontiersin.orgnih.gov The synthesis of monounsaturated fatty acids, catalyzed by SCD, can modulate the composition and, consequently, the function of these microdomains. frontiersin.org By influencing the availability of different fatty acid species for incorporation into raft-associated lipids like gangliosides, stearoyl-CoA metabolism can impact the signaling pathways that operate within these platforms. frontiersin.org
Saturated to Monounsaturated Fatty Acid Ratio Maintenance
Role in Organelle Biogenesis and Functional Homeostasis
The integrity and function of various cellular organelles are intrinsically linked to their membrane composition, which is influenced by stearoyl-CoA metabolism.
The endoplasmic reticulum (ER) and Golgi apparatus are central to protein and lipid synthesis and trafficking. frontiersin.org Stearoyl-CoA desaturase is an ER-resident enzyme, and its activity is crucial for maintaining the lipid homeostasis of this organelle. ptbioch.edu.plnih.gov The balance between saturated and unsaturated fatty acids in the ER membrane is critical for its proper function. An accumulation of saturated fatty acids can lead to ER stress and trigger the unfolded protein response (UPR). pnas.org
Pharmacological inhibition of SCD1 has been shown to induce ER stress. pnas.org This suggests that the conversion of stearoyl-CoA to oleoyl-CoA is necessary to prevent the buildup of saturated fatty acids that can disrupt ER structure and function. pnas.org Furthermore, cholesterol accumulation resulting from metabolic dysregulation can lead to Golgi fragmentation. mdpi.com Interestingly, the inhibition of SCD1 with a chemical inhibitor was found to reverse this cholesterol accumulation and restore Golgi integrity in certain cell models. mdpi.com This highlights the importance of stearoyl-CoA metabolism in maintaining the structural and functional integrity of both the ER and the Golgi apparatus.
Influence on Intracellular Signaling Networks and Transduction
Metabolites derived from stearoyl-CoA are not merely structural components of membranes; they also act as signaling molecules that can modulate various intracellular pathways.
The activity of SCD and the resulting ratio of saturated to monounsaturated fatty acids can influence the activity of several lipid-sensitive transcription factors, thereby regulating gene expression. Key transcription factors affected include Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). nih.govresearchgate.net
SREBP-1c is a major regulator of lipogenic gene expression, including the gene for SCD1 itself. nih.gov The expression of SCD is also regulated by polyunsaturated fatty acids and cholesterol at the transcriptional level. researchgate.netcapes.gov.br The promoter regions of SCD genes contain elements that respond to SREBP-mediated regulation. researchgate.net
Research has shown that the products of SCD activity can influence signaling pathways that control cell proliferation and differentiation. plos.org For example, elevated levels of palmitoleic acid, a product of SCD5 activity, were found to modulate the EGFR-Akt/ERK and Wnt signaling pathways in neuronal cells. plos.org Furthermore, SCD1 activity can impact the NF-κB signaling pathway. tandfonline.com Inhibition of SCD1 in colorectal cancer cells led to changes in gene expression related to the NF-κB pathway, suggesting a role for stearoyl-CoA metabolites in modulating this important signaling cascade. tandfonline.com
The table below summarizes the key transcription factors and signaling pathways influenced by stearoyl-CoA metabolism.
| Transcription Factor / Signaling Pathway | Role | Effect of SCD Activity/MUFAs |
| SREBP-1c | Master regulator of lipogenesis | SCD1 expression is regulated by SREBP-1c. nih.gov |
| LXR | Regulates cholesterol and fatty acid metabolism | LXR activation can increase SCD1 gene expression. nih.gov |
| EGFR-Akt/ERK | Cell proliferation and differentiation | SCD5 activity can deactivate this pathway. plos.org |
| Wnt Signaling | Development, cell fate, and proliferation | SCD5 activity can differentially regulate canonical and non-canonical Wnt pathways. plos.org |
| NF-κB Signaling | Inflammation, immunity, cell survival | SCD1 inhibition affects gene expression within this pathway. tandfonline.com |
| mTOR | Cell growth, proliferation, metabolism | SCD-generated oleic acid is required to sustain mTORC1 activity. biorxiv.org |
Mechanisms of Cellular Stress Response and Survival
Mitigation of Saturated Fatty Acid-Induced Cytotoxicity (Lipoapoptosis)
Stearoyl-CoA and its primary metabolic product, oleoyl-CoA, play a crucial role in protecting cells from the toxic effects of excess saturated fatty acids (SFAs), a phenomenon known as lipoapoptosis. The enzyme Stearoyl-CoA Desaturase-1 (SCD1) is central to this process, as it catalyzes the conversion of SFAs like palmitoyl-CoA and stearoyl-CoA into monounsaturated fatty acids (MUFAs), primarily palmitoleoyl-CoA and oleoyl-CoA, respectively. oup.complos.org This desaturation process is a key mechanism for preventing the cellular stress and programmed cell death induced by high levels of SFAs. oup.comdiabetesjournals.org
The accumulation of SFAs can lead to cellular dysfunction and apoptosis. diabetesjournals.org However, the conversion of these SFAs to MUFAs by SCD1 significantly reduces this cytotoxicity. oup.comdiabetesjournals.org Studies have shown that unsaturated fatty acids like oleate (B1233923) are considerably less toxic to cells than saturated fatty acids like palmitate. diabetesjournals.org In fact, unsaturated fatty acids can protect against the pro-apoptotic effects of saturated fatty acids. diabetesjournals.org Overexpression of SCD1 has been demonstrated to block the induction of programmed cell death by palmitic acid in non-transformed mammalian cells. oup.com Conversely, the inhibition or absence of SCD1 sensitizes cancer cells to the pro-apoptotic effects of exogenous palmitic acid. oup.com
This protective mechanism is particularly critical in cancer cells, which often exhibit increased de novo fatty acid synthesis and rely on active SCD1 to balance their lipid composition and evade lipoapoptosis. oup.comrsc.org The ability of SCD1 to mitigate SFA-induced cytotoxicity underscores the importance of maintaining a proper balance between saturated and monounsaturated fatty acids for cellular survival. oup.comdiabetesjournals.org
Research in various cell types has further elucidated this protective role. In pancreatic β-cells, for instance, increased expression of SCD1 and enhanced desaturation of fatty acids were found to protect against palmitate-induced lipoapoptosis. diabetesjournals.orgnih.gov An inhibitor of SCD1 was shown to overcome this resistance, highlighting the direct role of desaturation in preventing cell death. diabetesjournals.orgnih.gov Similarly, in human mesenchymal stromal cells, SCD1 activation was shown to be protective against the detrimental effects of palmitic acid. frontiersin.org
Table 1: Experimental Evidence for SCD1's Role in Mitigating Lipoapoptosis
| Cell Type | Experimental Observation | Outcome | Reference |
| Non-transformed mammalian cells | Overexpression of SCD1 | Blocked palmitic acid-induced programmed cell death | oup.com |
| Cancer cells | Abrogation of SCD1 expression | Increased sensitivity to pro-apoptotic effects of exogenous palmitic acid | oup.com |
| Pancreatic β-cells (MIN6) | Increased SCD1 expression and fatty acid desaturation | Protection against palmitate-induced lipoapoptosis | diabetesjournals.orgnih.gov |
| Human mesenchymal stromal cells | SCD1 activation | Protection against deleterious effects of palmitic acid | frontiersin.org |
Regulation of Ferroptosis Resistance Pathways
Stearoyl-CoA metabolism is a key regulator of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. The enzyme SCD1, by converting saturated fatty acids into monounsaturated fatty acids (MUFAs), plays a significant role in conferring resistance to ferroptosis. scirp.orgfrontiersin.orgoaepublish.com
The mechanism of this resistance lies in the differential susceptibility of fatty acids to oxidation. Polyunsaturated fatty acids (PUFAs) are highly prone to lipid peroxidation, a key driver of ferroptosis. nih.govnih.gov In contrast, MUFAs are much less susceptible to oxidation and can protect cells from ferroptosis. mdpi.com SCD1 activity shifts the cellular lipid profile towards a higher proportion of MUFAs, thereby reducing the pool of PUFA-containing phospholipids that can fuel ferroptosis. frontiersin.orgoaepublish.com
Acyl-CoA synthetase long-chain family member 3 (ACSL3) preferentially activates MUFAs, facilitating their incorporation into phospholipids. nih.govmdpi.com This process, downstream of SCD1-mediated MUFA synthesis, is crucial for the anti-ferroptotic effect. nih.govmdpi.com By enriching cellular membranes with less oxidizable MUFAs, the system counteracts the pro-ferroptotic activity of ACSL4, which preferentially activates PUFAs. nih.govnih.gov
Elevated levels of SCD1 have been shown to protect ovarian cancer cells and other cancer cell types from ferroptotic cell death. nih.govresearchgate.net Conversely, inhibition of SCD1 can induce ferroptosis by increasing the levels of saturated fatty acids and decreasing MUFAs, making cells more vulnerable to lipid peroxidation. scirp.orgfrontiersin.org Therefore, the SCD1-ACSL3 axis represents a critical pathway for cellular defense against ferroptosis. nih.govencyclopedia.pub
Table 2: Key Proteins in Stearoyl-CoA-Mediated Ferroptosis Resistance
| Protein | Function in Ferroptosis Regulation | Mechanism | Reference |
| SCD1 | Inhibits ferroptosis | Catalyzes the synthesis of MUFAs from SFAs, reducing the substrate for lipid peroxidation. | scirp.orgoaepublish.com |
| ACSL3 | Promotes ferroptosis resistance | Preferentially activates MUFAs for their incorporation into phospholipids, displacing pro-ferroptotic PUFAs. | nih.govmdpi.com |
| ACSL4 | Promotes ferroptosis | Activates PUFAs, increasing their incorporation into phospholipids and susceptibility to lipid peroxidation. | nih.govnih.gov |
Link to Unfolded Protein Response (UPR) and CHOP Activation
The metabolism of stearoyl-CoA is intricately linked to the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). plos.orgnih.gov Inhibition of SCD1, the enzyme that desaturates stearoyl-CoA, can induce ER stress and activate the UPR. plos.orgnih.govnih.gov
This induction of ER stress is attributed to alterations in the lipid composition of the ER membrane. A decrease in the ratio of monounsaturated to saturated fatty acids, resulting from SCD1 inhibition, can disrupt ER homeostasis and lead to lipid bilayer stress, which in turn activates the UPR. nih.govbiologists.com
Several studies have demonstrated that SCD1 depletion in cancer cells leads to the activation of key UPR signaling pathways. This includes the phosphorylation of PERK (protein kinase R-like endoplasmic reticulum kinase) and eIF2α (eukaryotic initiation factor 2α), as well as the splicing of XBP1 (X-box binding protein 1) mRNA. plos.orgnih.gov However, a peculiar aspect of UPR activation by SCD1 inhibition is that it does not always lead to an increase in the chaperone GRP78, a classic hallmark of the UPR. plos.orgnih.gov
A critical consequence of prolonged or severe ER stress is the induction of apoptosis, often mediated by the transcription factor CHOP (C/EBP homologous protein). plos.orgresearchgate.net Inhibition of SCD1 has been shown to increase the expression of CHOP. plos.orgnih.gov The activation of CHOP plays a direct role in the cell death observed following SCD1 depletion. plos.orgnih.gov Overexpression of a dominant-negative form of CHOP or its extinction through siRNA can partially rescue cancer cells from the cytotoxic effects of SCD1 silencing. plos.orgnih.gov These findings suggest that the induction of cell death by targeting SCD1 is, at least in part, dependent on the UPR and subsequent CHOP activation. plos.orgnih.govresearchgate.net
In glioblastoma cancer stem cells, SCD1 is activated by ER stress and functions to protect the cells by regulating ER homeostasis. nih.gov Pharmacological targeting of SCD1 in these cells exacerbates ER stress and triggers apoptosis. nih.gov
Table 3: UPR Markers Activated by SCD1 Inhibition
| UPR Marker | Status upon SCD1 Inhibition | Consequence | Reference |
| p-PERK / p-eIF2α | Increased | Attenuation of global protein synthesis | plos.orgnih.gov |
| Spliced XBP1 | Increased | Activation of a key UPR transcription factor | plos.orgnih.gov |
| CHOP | Increased | Induction of apoptosis | plos.orgnih.gov |
| GRP78 | Unchanged | Indicates a peculiar UPR activation | plos.orgnih.gov |
Involvement in Autophagy Regulation via Lipogenesis
Stearoyl-CoA metabolism, through the activity of SCD1 and subsequent lipogenesis, plays a significant role in the regulation of autophagy. tandfonline.comnih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes, and it is crucial for maintaining cellular homeostasis. dmu.edu.cn
Inhibition of SCD1 has been shown to induce autophagy in certain cellular contexts. tandfonline.comnih.govgsartor.org For instance, in mouse embryonic fibroblasts with constitutively active MTORC1, SCD1 inhibition led to an increase in autophagic flux. tandfonline.comnih.gov This induction of autophagy appears to be a compensatory survival mechanism in response to the stress caused by SCD1 inhibition.
The regulatory link between SCD1 and autophagy is multifaceted. One mechanism involves the AKT-FOXO1 signaling pathway. tandfonline.comnih.gov SCD1 inhibition can lead to the disruption of lipid rafts, which in turn causes the inactivation of AKT. tandfonline.comnih.gov Inactivated AKT can no longer phosphorylate and inhibit the transcription factor FOXO1, leading to its nuclear translocation and the subsequent transcription of autophagy-related genes. tandfonline.comnih.gov
Another pathway implicated is the AMPK signaling pathway. gsartor.org Inhibition of SCD1 can lead to the activation of AMPK, a key positive regulator of autophagy. gsartor.org This activation can occur in response to the accumulation of saturated fatty acids when their conversion to MUFAs is blocked. mdpi.com
Furthermore, SCD1-mediated lipogenesis is directly involved in the formation of autophagosomes. dmu.edu.cn The synthesis of MUFAs is required for the proper expansion of the isolation membrane during autophagy. dmu.edu.cn SCD1 activity is also important for the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process. mdpi.com
Cell Proliferation and Differentiation Mechanisms in In Vitro Systems
The metabolism of stearoyl-CoA is fundamentally linked to cell proliferation and differentiation, largely through the action of SCD1. oup.commdpi.com This enzyme's role in producing monounsaturated fatty acids (MUFAs) is critical for supporting the demands of rapidly dividing cells and for influencing cell fate decisions in various in vitro models. mdpi.comnih.gov
A hallmark of many cancer cells is an elevated rate of de novo fatty acid synthesis, with a notable increase in the production of both saturated and monounsaturated fatty acids. plos.org SCD1 is often overexpressed in these cells, and its activity is strongly correlated with cell proliferation. oup.comnih.gov Inhibition of SCD1, either through pharmacological means or genetic knockdown, consistently leads to a reduction in cell proliferation across a wide range of cancer cell lines, including lung, breast, colon, and prostate cancers. oup.commdpi.comnih.govnih.gov The magnitude of this growth inhibition is directly related to the degree of SCD1 inactivation. oup.com This anti-proliferative effect is often accompanied by the induction of apoptosis. nih.govnih.gov The requirement for SCD1 activity in cancer cell proliferation stems from the need for a continuous supply of MUFAs for the synthesis of new membranes and signaling lipids. nih.govplos.org
The role of stearoyl-CoA metabolism extends to cellular differentiation as well. In the context of adipocyte differentiation, SCD1 expression is significantly upregulated. mdpi.com Studies using 3T3-L1 preadipocytes have shown that SCD2, an isoform of SCD1, is required for their differentiation into mature adipocytes in vitro. semanticscholar.org Knockdown of SCD2 in these cells inhibited the expression of key adipogenic transcription factors and suppressed lipid accumulation. semanticscholar.org
Conversely, in the context of the immune system, SCD1 activity can influence T-cell differentiation. Genetic deficiency or pharmacological inhibition of SCD1 has been shown to promote the differentiation of regulatory T cells (Tregs) from naive T cells in vitro, without significantly affecting Th1, Th2, or Th17 cell differentiation. nih.gov This suggests that the balance of saturated and monounsaturated fatty acids can modulate immune cell fate. Similarly, a deficiency in Scd-1 has been observed to promote the differentiation of CD8+ T cells towards effector T cells. frontiersin.org
Table 4: Impact of SCD1 Inhibition on Cell Proliferation in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect of SCD1 Inhibition | Reference |
| Lung Cancer | H460, A549 | Reduced proliferation, induced apoptosis | nih.govnih.govplos.org |
| Breast Cancer | Not specified | Reduced proliferation | plos.org |
| Colon Cancer | SW480, HCT-116 | Reduced proliferation, induced apoptosis | plos.orgmdpi.com |
| Prostate Cancer | Not specified | Reduced proliferation | mdpi.com |
| Glioblastoma | Not specified | Inhibited cell proliferation | nih.gov |
| Endometrial Cancer | Not specified | Reduced proliferation | nih.gov |
| Bladder Cancer | Not specified | Reduced proliferation | nih.gov |
| Thyroid Cancer | Not specified | Inhibited cell proliferation | nih.gov |
Stearoyl Coa in Specialized Biological Systems and Experimental Models
Research in Adipocyte Cell Culture Models (e.g., 3T3-L1 Adipocytes)
The 3T3-L1 cell line, which can be differentiated into adipocytes, serves as a fundamental model for studying lipid metabolism. nih.govsemanticscholar.org In these cells, SCD1 is a critical lipogenic enzyme that regulates membrane lipid composition and homeostasis. nih.govplos.org Inhibition of SCD1 during the differentiation of 3T3-L1 preadipocytes leads to significant alterations in the cellular fatty acid profile. Specifically, there is an increase in the saturated fatty acids palmitate (16:0) and stearate (B1226849) (18:0), and a decrease in the monounsaturated fatty acids palmitoleate (B1233929) (16:1n7) and oleate's isomer, 18:1n7. nih.gov Interestingly, oleate (B1233923) (18:1n9) levels have been observed to increase under these conditions, suggesting a potential compensatory mechanism involving elongase enzymes. nih.gov
Table 1: Effects of SCD1 Inhibition in 3T3-L1 Adipocytes
| Parameter | Effect of SCD1 Inhibition | Reference |
|---|---|---|
| Palmitate (16:0) | Increased | nih.gov |
| Stearate (18:0) | Increased | nih.gov |
| Palmitoleate (16:1n7) | Decreased | nih.gov |
| Oleate isomer (18:1n7) | Decreased | nih.gov |
| Oleate (18:1n9) | Increased | nih.gov |
| Triacylglycerol (TG) Content | Decreased | nih.gov |
| Membrane Fluidity | Decreased | nih.govplos.org |
| scd1 mRNA Stability | Decreased (by PUFAs) | capes.gov.br |
Investigations in Cardiac Myocyte Models
In cardiac myocytes, stearoyl-CoA and its desaturation by SCD1 are crucial for energy metabolism and cell survival. plos.org Studies using neonatal rat cardiac myocytes have shown that SCD1 plays a role in the accumulation of lipids induced by saturated fatty acids and protects against apoptosis. plos.org The lack of SCD1 in the heart leads to a metabolic shift, enhancing glucose transport and utilization while reducing fatty acid uptake and oxidation. nih.gov This metabolic reprogramming can be protective against both necrotic and apoptotic cell death, ultimately improving heart function. nih.gov
SCD has been found to regulate angiogenesis in the ischemic myocardium. mdpi.com Pharmacological inhibition of SCD in HL-1 cardiomyocytes under hypoxic conditions disrupted the expression and secretion of proangiogenic factors, including vascular endothelial growth factor-A (VEGF-A). mdpi.com Furthermore, SCD1 deficiency can protect cardiac myocytes from lipotoxic cardiomyopathies by decreasing the accumulation of neutral lipids and ceramides. nih.gov However, a certain level of SCD activity is also necessary to protect against saturated fatty acid-induced cardiotoxicity by converting them to monounsaturated fatty acids, thereby reducing endoplasmic reticulum (ER) stress. nih.gov
Table 2: Role of Stearoyl-CoA Desaturation in Cardiac Myocytes
| Condition/Model | Finding | Reference |
|---|---|---|
| Neonatal Rat Cardiac Myocytes | SCD1 augments SFA-induced lipid accumulation and inhibits apoptosis. | plos.org |
| SCD1 Deficient Heart | Increased glucose metabolism, decreased fatty acid oxidation. | nih.gov |
| Ischemic Cardiomyocytes (HL-1) | SCD inhibition impairs secretion of proangiogenic factors like VEGF-A. | mdpi.com |
| Leptin-deficient Mice | SCD1 deficiency reduces neutral lipid and ceramide accumulation, improving heart function. | nih.gov |
| High Saturated Fat Conditions | SCD detoxifies saturated fatty acids, reducing ER stress and promoting myocyte survival. | nih.gov |
Mechanistic Studies in Cancer Cell Lines (focus on metabolic reprogramming and cellular survival pathways)
Cancer cells exhibit significant metabolic reprogramming, with a notable dependence on fatty acid synthesis to support rapid proliferation and survival. nih.govoup.com Stearoyl-CoA desaturase (SCD) is a key enzyme in this process, converting saturated fatty acids into monounsaturated fatty acids, which are essential for membrane biogenesis and signaling. nih.govoup.com Upregulation of SCD is observed in numerous cancer types, and its activity is crucial for tumorigenesis and tumor survival. nih.gov
Inhibition of SCD1 in various cancer cell lines, including those from lung, prostate, and colon cancers, leads to reduced proliferation and induction of apoptosis. oup.comaacrjournals.orgoncotarget.com This is often linked to the accumulation of toxic saturated fatty acids and the disruption of key signaling pathways. nih.gov For instance, SCD1 inhibition can lead to the deactivation of the pro-survival Akt pathway and the activation of the AMP-activated protein kinase (AMPK) pathway, which inhibits lipogenesis. oup.complos.org Furthermore, SCD activity is required for several oncogenic signaling pathways, including the EGFR, Wnt/β-catenin, and Notch pathways. nih.gov Inhibition of SCD has been shown to decrease the signaling molecules in these pathways, affecting cancer cell proliferation and stemness. nih.gov In some contexts, cancer cells exhibit a reprogramming of desaturation from being SCD-dependent to FADS2-dependent during processes like the epithelial-mesenchymal transition (EMT), which is linked to metastasis. researchgate.net
Table 3: Effects of SCD Inhibition on Cancer Cell Pathways
| Pathway | Effect of SCD Inhibition | Cancer Cell Type Examples | Reference |
|---|---|---|---|
| Akt Signaling | Decreased activation | Prostate, Glioma | nih.gov |
| Wnt/β-catenin Signaling | Decreased signaling | Colon, Prostate, Glioma | nih.gov |
| Notch Signaling | Decreased signaling | Not specified | nih.gov |
| AMPK Signaling | Activation | Lung | plos.org |
| Epithelial-Mesenchymal Transition (EMT) | Induction (linked to FADS2 reprogramming) | Not specified | researchgate.net |
Role in Lipid Metabolism of Non-Mammalian Organisms
In the yeast Saccharomyces cerevisiae, a widely used model for eukaryotic lipid metabolism, the single Δ9 fatty acid desaturase is Ole1p. juniperpublishers.com This enzyme is functionally homologous to mammalian SCD and is essential for converting saturated fatty acids to monounsaturated fatty acids. juniperpublishers.com Stearoyl-CoA serves as an intermediate in this process. ymdb.ca The regulation of Ole1p is tightly controlled to maintain fatty acid homeostasis within cellular membranes, responding to external conditions and the nutritional status of the cell. juniperpublishers.com
In plants, fatty acid synthesis occurs in the plastids. Stearoyl-acyl carrier protein (stearoyl-ACP), not stearoyl-CoA, is the direct substrate for the soluble Δ9-desaturase enzyme located in the stroma. aocs.org This reaction forms oleoyl-ACP. For export to the cytosol and incorporation into various lipids outside the plastid, oleoyl-ACP is hydrolyzed, and the resulting free oleate is converted to oleoyl-CoA on the plastid envelope. aocs.orgresearchgate.net Therefore, while stearoyl-CoA itself is not the direct substrate for the primary desaturation step within the plastid, the formation of its activated counterpart, oleoyl-CoA, is a critical step for eukaryotic lipid synthesis pathways in plants. aocs.org
The malaria parasite Plasmodium requires robust lipid synthesis for membrane biogenesis during its complex life cycle. nih.govresearchgate.net In the rodent malaria model, Plasmodium berghei, stearoyl-CoA Δ9-desaturase (Scd) is localized to the endoplasmic reticulum and is responsible for synthesizing oleic acid from stearic acid. nih.gov While Scd is not essential for the parasite's survival during the blood and mosquito stages of infection, it is crucial for the liver stage. nih.gov Disruption of the Scd gene in P. berghei leads to impaired organelle biogenesis and a failure to form merozoites in the liver, which are necessary to initiate blood-stage infection. nih.gov This highlights the critical role of stearoyl-CoA desaturation for parasite development and propagation within the host. nih.govresearchgate.net
Plants
Development and Application of In Vitro and Cell-Free Assay Systems
The study of stearoyl-CoA and its primary metabolic enzyme, stearoyl-CoA desaturase (SCD), has been significantly advanced by the development of in vitro and cell-free assay systems. These systems provide controlled environments to investigate the biochemical mechanisms of stearoyl-CoA metabolism, screen for potential inhibitors, and understand the roles of various components of the desaturase enzyme complex.
One of the foundational in vitro methods involves the use of microsomes, which are vesicles formed from the endoplasmic reticulum where SCD is located. A common assay utilizes microsomes isolated from the livers of animals, such as rats, to measure the desaturation of a radiolabeled substrate like [1-¹⁴C]stearoyl-CoA. researchgate.netnih.gov The activity of the terminal desaturase enzyme is determined by measuring the formation of radiolabeled oleate, which can be separated from the substrate using techniques like thin-layer chromatography. researchgate.netnih.gov This microsomal system has been instrumental in characterizing the requirements of the SCD-catalyzed reaction, including its dependence on NADH and O₂, and its inhibition by compounds like cyanide. researchgate.netnih.gov
To overcome the complexities of using whole microsomes, which contain the entire desaturase system (cytochrome b5 reductase, cytochrome b5, and the terminal desaturase), complementation assays have been developed. researchgate.netnih.gov For instance, a simplified assay uses microsomes from chick embryo liver, which lack desaturase activity, to provide the necessary reductase and cytochrome b5. researchgate.netnih.gov This allows for the specific activity of a solubilized and partially purified SCD enzyme to be measured. researchgate.net
Cell-free protein synthesis systems represent a further refinement, enabling the production and study of SCD in a completely artificial environment. nih.govcreative-biostructure.com A wheat germ cell-free extract, for example, has been used to synthesize human SCD in the presence of liposomes, allowing the integral membrane protein to be directly incorporated into a lipid bilayer. nih.gov This approach avoids the use of detergents that can disrupt protein structure and function. nih.gov By co-translating SCD with cytochrome b5, a functional enzyme complex can be assembled within the proteoliposomes. nih.gov The activity of this reconstituted complex can then be confirmed by measuring the conversion of stearoyl-CoA to oleoyl-CoA. nih.gov
These in vitro and cell-free systems are also crucial for screening potential therapeutic compounds. For example, cell-based in vitro models of non-alcoholic fatty liver disease (NAFLD), such as HepG2 cells induced into a steatotic state with oleic acid, are used to test the efficacy of potential SCD inhibitors. rsc.org Assays like the 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA) assay can be used in these cell models to measure changes in intracellular reactive oxygen species, providing insights into the downstream effects of SCD inhibition. rsc.org Furthermore, commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits provide a quantitative method for measuring the concentration of specific SCD isoforms, such as human SCD5, in various biological samples like tissue homogenates and cell lysates. abbexa.commybiosource.com
Table 1: Overview of In Vitro and Cell-Free Assay Systems for Stearoyl-CoA Desaturase
| Assay System | Principle | Key Components | Application | Reference |
|---|---|---|---|---|
| Microsomal Assay | Measures the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA by SCD in isolated liver microsomes. | Liver microsomes, [1-¹⁴C]stearoyl-CoA, NADH. | Characterizing basic enzyme kinetics and cofactor requirements. | researchgate.netnih.gov |
| Complementation Assay | Reconstitutes SCD activity by combining a source of the terminal desaturase with microsomes containing cytochrome b5 and its reductase but lacking the desaturase itself. | Solubilized SCD, chick embryo liver microsomes, [1-¹⁴C]stearoyl-CoA, NADH. | Assaying purified or partially purified SCD without needing to purify other complex components. | researchgate.net |
| Cell-Free Protein Synthesis | In vitro translation of SCD mRNA in the presence of liposomes to form functional proteoliposomes. | Wheat germ extract, SCD mRNA, liposomes, stearoyl-CoA, NADH. | Studying functional assembly of the SCD enzyme complex in a controlled, detergent-free environment. | nih.gov |
| Cell-Based Steatosis Model | Inducing a disease-like state (e.g., lipid accumulation) in cultured cells to test the effects of SCD inhibitors. | HepG2 cells, oleic acid, potential inhibitor compounds. | Screening for therapeutic agents against metabolic disorders like NAFLD. | rsc.org |
| ELISA | Quantitative detection of SCD protein levels using specific antibodies in a sandwich or competitive assay format. | Specific antibodies against SCD isoforms, biological samples (e.g., cell lysates, tissue homogenates). | Quantifying SCD protein expression in various biological contexts. | abbexa.commybiosource.com |
Use of Genetically Modified Animal Models (e.g., SCD-deficient mice) for Mechanistic Elucidation
Genetically modified animal models, particularly mice with a targeted disruption of the stearoyl-CoA desaturase-1 (SCD1) gene (SCD1-deficient or SCD1-/- mice), have been indispensable for elucidating the in vivo roles of stearoyl-CoA and its desaturation. pnas.orgpnas.org These models have revealed profound systemic effects of SCD1 deficiency on metabolism, energy expenditure, and the development of metabolic diseases. pnas.orgresearchgate.net
A primary and consistent finding in SCD1-deficient mice is their resistance to diet-induced and genetic obesity. pnas.orgplos.orgnih.gov Despite consuming more food (hyperphagia), these mice exhibit reduced body adiposity, which is attributed to an increased metabolic rate and higher energy expenditure. pnas.orgnih.gov Indirect calorimetry studies have shown that SCD1-/- mice have significantly higher rates of oxygen consumption compared to their wild-type counterparts. pnas.org This hypermetabolic phenotype persists even when the SCD1 deletion is specific to the skin, suggesting that local metabolic changes in the skin can have systemic effects on energy balance. plos.org
Mechanistically, the lack of SCD1 activity leads to significant shifts in hepatic lipid metabolism. SCD1-deficient mice have lower levels of hepatic triglycerides and cholesterol esters. pnas.org The absence of SCD1 leads to an increase in the phosphorylation and activity of AMP-activated protein kinase (AMPK) in the liver. pnas.org AMPK is a key cellular energy sensor that, when activated, promotes fatty acid oxidation and inhibits lipid synthesis. pnas.org This activation of AMPK in SCD1-/- mice is associated with the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), resulting in decreased levels of malonyl-CoA. pnas.org Lower malonyl-CoA levels relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased mitochondrial fatty acid oxidation. pnas.org
Furthermore, SCD1 deficiency impacts gene expression profiles related to lipid metabolism. The expression of genes involved in fatty acid oxidation is upregulated, while genes involved in lipogenesis, such as fatty acid synthase (Fasn), are downregulated. pnas.orgplos.org This transcriptional reprogramming is thought to be mediated by the activation of transcription factors like PPARα, which promotes fat oxidation, and the downregulation of SREBP-1c, a key regulator of lipid synthesis. pnas.orgplos.org
While SCD1 deficiency confers protection against obesity and improves insulin (B600854) sensitivity, it also leads to some unexpected pathological phenotypes. pnas.orgnih.gov For instance, in the context of hyperlipidemia (e.g., in mice also lacking the low-density lipoprotein receptor, LDLR), SCD1 deficiency has been shown to increase atherosclerosis despite the otherwise anti-atherogenic metabolic profile. nih.govahajournals.org This is thought to be driven by chronic inflammation, particularly in the skin, which leads to systemic inflammatory responses. ahajournals.org
The study of different SCD isoforms using knockout models has also highlighted their distinct roles. For example, SCD2-deficient newborn mice show reduced hepatic triglyceride synthesis, as SCD2 is the predominant isoform in the liver at this developmental stage. mdpi.com
Table 2: Key Research Findings from SCD-Deficient Mouse Models
| Mouse Model | Key Phenotype | Underlying Mechanism | Research Finding | Reference |
|---|---|---|---|---|
| Global SCD1 Knockout (SCD1-/-) | Resistance to diet-induced obesity, increased energy expenditure. | Increased metabolic rate and oxygen consumption. | SCD1 deficiency protects against adiposity despite hyperphagia. | pnas.org |
| Global SCD1 Knockout (SCD1-/-) | Increased hepatic fatty acid oxidation. | Activation of AMP-activated protein kinase (AMPK), leading to decreased malonyl-CoA and derepression of CPT1. | SCD1 deficiency shifts liver metabolism from lipid storage to lipid oxidation. | pnas.org |
| Global SCD1 Knockout (SCD1-/-) | Improved insulin sensitivity. | Reduced levels of plasma insulin and leptin; altered gene expression in lipid metabolism pathways. | Constitutive reduction of SCD activity improves the overall metabolic phenotype. | pnas.orgnih.gov |
| Skin-Specific SCD1 Knockout (SKO) | Resistance to diet-induced obesity and hypermetabolism. | Decreased expression of genes for fatty acid synthesis and elongation in the skin. | Skin-specific loss of SCD1 recapitulates the systemic hypermetabolic phenotype. | plos.org |
| SCD1-/- on LDLR-/- background | Increased atherosclerosis. | Chronic inflammation, evidenced by increased plasma ICAM-1 and IL-6, and inflammatory changes in HDL. | Chronic inflammation can promote atherosclerosis even with a favorable metabolic profile. | ahajournals.org |
| Leptin-deficient (ob/ob) with SCD1 deficiency | Reduced obesity compared to ob/ob mice. | Normalization of hepatic lipid storage. | SCD1 is a critical downstream target of leptin signaling in the regulation of lipogenesis. | nih.gov |
Q & A
Q. What is the metabolic role of stearoyl-CoA desaturase 1 (SCD1) in lipid homeostasis, and how can its activity be experimentally modulated?
SCD1 catalyzes the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), which are critical for membrane fluidity, triglyceride synthesis, and cholesterol ester formation. To study its role, researchers often employ genetic knockout models (e.g., SCD1−/− mice) or pharmacological inhibitors (e.g., A939572). For example, SCD1−/− mice exhibit reduced hepatic cholesterol esters and triglycerides due to impaired MUFA synthesis, confirmed via lipid profiling and lipoprotein fractionation . Pharmacological inhibition in vitro can be validated using gene array analysis to track downstream pathways like endoplasmic reticulum stress .
Q. How do researchers quantify SCD1 expression and activity in tissue samples?
- mRNA quantification : Use quantitative RT-PCR with primers specific to human or murine SCD1 (note species-specific isoforms).
- Protein detection : Western blotting with antibodies targeting SCD1 (e.g., UniProt O00767) .
- Activity assays : Measure the conversion of radiolabeled stearoyl-CoA to oleate in cell lysates using thin-layer chromatography (TLC) or gas chromatography (GC). Kinetic parameters (Km, Vmax) can be determined via NADPH-dependent desaturase assays in parasite or mammalian systems .
Q. What experimental models are suitable for studying SCD1's role in metabolic diseases?
- Diet-induced obesity models : Wild-type mice fed high-fat diets are compared with SCD1−/− mice to assess adiposity, insulin sensitivity, and lipid oxidation via indirect calorimetry and plasma metabolite profiling .
- Hepatocyte cultures : Primary hepatocytes treated with SCD1 inhibitors (e.g., antisense oligonucleotides) are used to analyze lipogenic gene expression (e.g., FASN, ACC) and fatty acid oxidation rates .
Advanced Research Questions
Q. How does SCD1 inhibition synergize with existing cancer therapies, and what mechanistic insights explain this interaction?
In clear cell renal cell carcinoma (ccRCC), SCD1 inhibition (via A939572) synergizes with mTOR inhibitors (e.g., temsirolimus) by amplifying endoplasmic reticulum stress and apoptosis. Researchers validate synergy using combination index (CI) assays in vitro and xenograft models in vivo. Transcriptomic analysis (RNA-seq) reveals upregulation of stress-response genes like CHOP and ATF4 . Similar approaches are applied in other cancers, such as hepatocellular carcinoma, where SCD1 suppression enhances sorafenib efficacy .
Q. What contradictions exist in SCD1's role across cancer types, and how can they be resolved methodologically?
While SCD1 is pro-tumorigenic in ccRCC and liver cancer , its role in glioblastoma remains debated. To address contradictions:
Q. How do species-specific differences in SCD regulation impact translational research?
Humans have one functional SCD gene with alternative polyadenylation sites generating two transcripts (3.9 kb and 5.2 kb), whereas mice have multiple isoforms (SCD1-3). Researchers must:
- Use species-matched models (e.g., humanized SCD1 transgenic mice).
- Validate findings across species via cross-species RNA-seq or proteomics. For example, human SCD pseudogenes on chromosome 17 are nonfunctional, necessitating careful primer design to avoid amplification artifacts .
Q. What methodologies identify SCD1 polymorphisms linked to metabolic phenotypes in human cohorts?
- Genome-wide association studies (GWAS) : Link SCD1 SNPs (e.g., rs7849, rs1502593) to plasma lipid profiles or insulin resistance.
- Functional validation : Use luciferase reporter assays to test promoter/enhancer activity of risk alleles. For instance, bovine SCD promoter variants were analyzed via luciferase constructs in hepatocyte cell lines .
Q. How can researchers resolve discrepancies in SCD1 activity measurements across studies?
Discrepancies often arise from tissue-specific expression or assay conditions. Standardization strategies include:
- Normalizing activity to total protein concentration in lysates.
- Using internal controls (e.g., spiked radiolabeled standards in TLC).
- Reporting NADPH/NADH ratios, as PfSCD (Plasmodium falciparum SCD) is NADPH-dependent, unlike some mammalian isoforms .
Methodological Considerations
Q. What are best practices for designing SCD1-targeted in vivo studies?
Q. How can transcriptomic data be integrated with lipidomic profiles to study SCD1 function?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
